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molecular formula C12H8BrFN2O2 B8661991 2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine CAS No. 863443-03-2

2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine

Cat. No. B8661991
M. Wt: 311.11 g/mol
InChI Key: VXVDVFGBFFYMEN-UHFFFAOYSA-N
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Patent
US08691991B2

Procedure details

A solution of POBr3 (227 g, 0.79 mol) in toluene (900 mL) was added slowly to a stirred suspension of 5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone (179 g, 0.72 mol) in toluene (900 mL). The mixture was heated to reflux; then cooled to rt and DMF (56 mL, 0.72 mol) was added slowly; the mixture was again heated to reflux and then allowed to cool to rt overnight. After cooling the mixture in an ice-bath, water (500 mL) was added slowly followed by dropwise addition 4 N NaOH (450 mL, 1.76 mol). All insoluble material was removed by filtration and the two liquid phases were separated. The organic layer was concentrated at reduced pressure to afford the product as a beige solid: 1H NMR (d6-DMSO) δ 8.62 (1H, d, J=2 Hz), 8.37 (1H, d, J=2 Hz), 7.33 (2H, m), 7.12 (2H, m), 4.05 (2H, s); ES+ MS: 313 (M+H+, 100), 311 (M+H+, 100).
Name
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]2[CH:15]=[C:16]([N+:21]([O-:23])=[O:22])[C:17](=O)[NH:18][CH:19]=2)=[CH:9][CH:8]=1.CN(C=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Br:3][C:17]1[C:16]([N+:21]([O-:23])=[O:22])=[CH:15][C:14]([CH2:13][C:10]2[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=2)=[CH:19][N:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
227 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
179 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC=1C=C(C(NC1)=O)[N+](=O)[O-]
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture in an ice-bath
CUSTOM
Type
CUSTOM
Details
All insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the two liquid phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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